molecular formula C10H12N2 B8346181 Dimethyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine

Dimethyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine

Cat. No. B8346181
M. Wt: 160.22 g/mol
InChI Key: OFJZYKKOFXREQZ-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

To a pressure tube containing a magnetic stir bar was added N,N-dimethylpropargylamine (333 mg, 4 mmol) and the vial was purged with argon. To the tube is added a solution of tetrakis(triphenylphosphine)palladium(0) (139 mg, 0.12 mmol) in ethanol/dimethoxyethane (1:1, 2 mL), sodium carbonate(aq) (2 M, 4 mL, 4 mmol), copper(I)iodide (46 mg, 0.24 mmol) and the vial was once again purged with argon. The resultant solution was stirred at room temperature for 5 min when 3-bromopyridine (483 μL, 5 mmol) was added as a neat oil. The tube was purged with argon, capped, heated to 90° C. and stirred for 1 h. The solution was cooled to room temperature and poured into a flask containing anhydrous sodium sulfate (5 g). The solution was dried for 10 min, filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.13) to afford the title compound 51 (26 mg, 4% yield) as a brown oil: 1H NMR (CDCl3) δ 8.67 (br s, 1H), 8.52 (m, 1H), 7.72 (m, 1H), 7.24 (m, 1H), 3.49 (s, 2H), 2.37 (s, 6H); LRMS (ESI) m/z calcd for C10H12N2 [M+H]+ 161. found 161; LRMS (ESI) m/z calcd for C8H6N [M−N(CH3)2]+ 116. found 116; HRMS (ESI) m/z calcd for C10H12N2 [M+H]+ 161.1079. found 161.1090; HPLC>98% (tR=9.38 min, 60 (A):40 (B): 0.02 (C); tR=4.70 min, 60 (A):40 (B): 0.07 (C)).
Quantity
333 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
483 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
ethanol dimethoxyethane
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
139 mg
Type
catalyst
Reaction Step Three
Name
copper(I)iodide
Quantity
46 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]#[CH:6])[CH3:3].C(=O)([O-])[O-].[Na+].[Na+].Br[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>C(O)C.C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH3:1][N:2]([CH3:3])[CH2:4][C:5]#[C:6][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1 |f:1.2.3,5.6,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
CN(C)CC#C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
483 μL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
ethanol dimethoxyethane
Quantity
2 mL
Type
solvent
Smiles
C(C)O.C(OC)COC
Name
Quantity
139 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
copper(I)iodide
Quantity
46 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a pressure tube containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the vial was purged with argon
CUSTOM
Type
CUSTOM
Details
the vial was once again purged with argon
ADDITION
Type
ADDITION
Details
was added as a neat oil
CUSTOM
Type
CUSTOM
Details
The tube was purged with argon
CUSTOM
Type
CUSTOM
Details
capped
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into a flask
ADDITION
Type
ADDITION
Details
containing anhydrous sodium sulfate (5 g)
CUSTOM
Type
CUSTOM
Details
The solution was dried for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.13)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CC#CC=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 4.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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